![molecular formula C12H13N3O2 B1439072 N-[(2-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087792-05-9](/img/structure/B1439072.png)
N-[(2-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide
Overview
Description
N-[(2-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit the activity of certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the inhibition of bacterial growth .
Pharmacokinetics
It is known that similar compounds can be metabolized in the liver . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Result of Action
It is known that similar compounds can induce several changes at the cellular level, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization .
Biochemical Analysis
Biochemical Properties
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . This interaction leads to the modulation of neurotransmitter release, including dopamine, serotonin, acetylcholine, and glutamate . The nature of these interactions involves the activation or inhibition of these receptors, which subsequently affects downstream signaling pathways.
Cellular Effects
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and glutamate in brain regions like the frontal cortex, striatum, and nucleus accumbens . This modulation of neurotransmitter release can impact cognitive functions, motor activity, and anxiety levels in cells .
Molecular Mechanism
The molecular mechanism of action of N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent agonist for serotonin receptors, particularly 5-HT2A and 5-HT2C receptors . This binding leads to the activation of these receptors, which in turn triggers a cascade of intracellular signaling events. These events include the activation of G-proteins, phospholipase C, and the release of intracellular calcium, ultimately resulting in altered gene expression and neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide have been observed to change over time. The compound exhibits stability and can accumulate in brain tissue after multiple injections . Long-term effects include tolerance development to its hallucinogenic activity and alterations in neurotransmitter release . These changes suggest that the compound’s effects can vary depending on the duration and frequency of exposure.
Dosage Effects in Animal Models
The effects of N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide vary with different dosages in animal models. At lower doses, it has been shown to increase neurotransmitter release and induce hallucinogenic activity . At higher doses, it can lead to adverse effects such as motor activity reduction, memory deficiency, and anxiety . These findings highlight the importance of dosage in determining the compound’s overall impact on animal models.
Metabolic Pathways
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in the brain . The compound’s metabolism involves its conversion into active metabolites that can further interact with neurotransmitter systems and other biomolecules .
Transport and Distribution
The transport and distribution of N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide within cells and tissues involve interactions with transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in brain tissue . Its localization and accumulation are influenced by its lipophilicity and binding affinity to specific transporters .
Subcellular Localization
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in various brain regions, including the frontal cortex and nucleus accumbens . This localization is likely directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide typically involves the reaction of 2-methoxybenzylamine with imidazole-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[(2-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used under basic conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts .
Comparison with Similar Compounds
N-[(2-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide can be compared with other similar compounds such as:
25I-NBOMe: A potent serotonin receptor agonist with hallucinogenic properties.
25B-NBOMe: Similar to 25I-NBOMe but with a bromine substituent.
25C-NBOMe: Another analog with a chlorine substituent .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-11-5-3-2-4-10(11)8-14-12(16)15-7-6-13-9-15/h2-7,9H,8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXBLRXCFMZCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


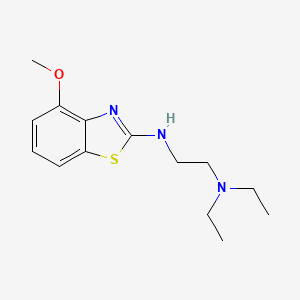
![3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde](/img/structure/B1438991.png)

![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)
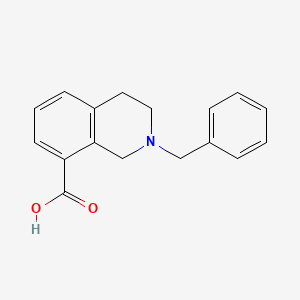
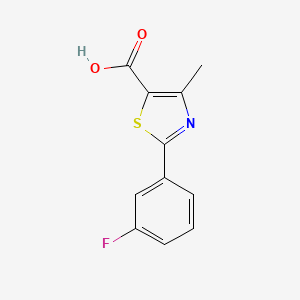
![7-Bromo-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1438998.png)
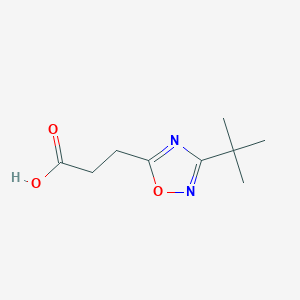
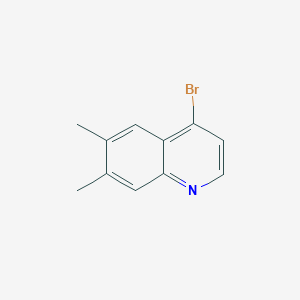

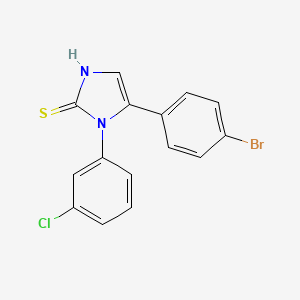
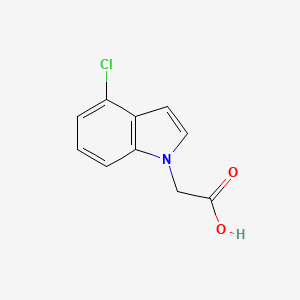
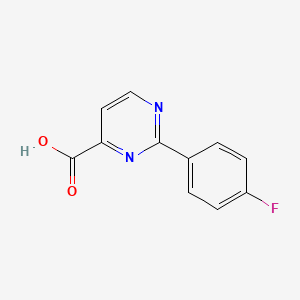
![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)
